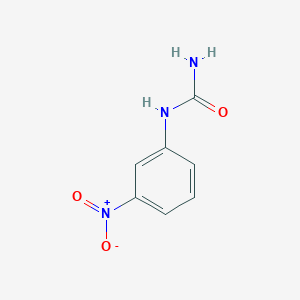

(3-Nitrophenyl)urea

Beschreibung

Overview of Urea (B33335) Derivatives in Chemical and Biological Research

Consequently, urea derivatives have been extensively explored and incorporated into a wide array of therapeutic agents. They are employed to modulate drug potency and selectivity and to fine-tune crucial drug-like properties solubilityofthings.comscielo.br. Their applications span various medical fields, including the development of anticancer, antibacterial, antiviral, anti-HIV, and antidiabetic agents, among others solubilityofthings.comscielo.br. The urea scaffold is recognized as a "privileged structure" in medicinal chemistry due to its favorable interaction profiles with biological macromolecules ontosight.aiontosight.aiontosight.ai. Beyond pharmaceuticals, urea derivatives also find utility in agrochemicals, materials science, and as building blocks in combinatorial chemistry solubilityofthings.comsolubilityofthings.comontosight.ai. The historical synthesis of urea by Friedrich Wöhler in 1828 is considered a cornerstone in the establishment of organic chemistry solubilityofthings.com.

Significance of Nitrophenyl Moiety in Urea Chemistry

The introduction of a nitrophenyl moiety, such as the 3-nitrophenyl group in (3-Nitrophenyl)urea, significantly impacts the chemical and biological characteristics of the urea scaffold. The nitro group (-NO₂) is a potent electron-withdrawing substituent, exerting its influence through both inductive and resonance effects scielo.brnih.gov. This electron-withdrawing nature has several key consequences for urea derivatives:

Enhanced Acidity and Hydrogen Bonding: The nitro group's electron-withdrawing capability increases the acidity of the adjacent urea N-H protons. This enhanced acidity strengthens the hydrogen bond donor capacity of the urea moiety, facilitating more robust interactions with biological targets and potentially improving anion recognition capabilities vulcanchem.comscielo.brfrontiersin.org.

Biological Activity: Nitrophenyl urea compounds are frequently investigated for diverse biological activities, including antimicrobial, antiviral, and anticancer effects solubilityofthings.comontosight.aiscielo.brontosight.aiontosight.ainih.gov. While the nitro group can act as a pharmacophore, it can also contribute to toxicity, acting as a toxicophore simultaneously nih.gov. The specific position of the nitro group on the phenyl ring can also modulate biological activity; for instance, para-substitution has been noted to confer superior antidepressant activity in some studies compared to ortho or meta isomers nih.gov.

Chemical Reactivity: The nitro group can be chemically reduced to an amino group (-NH₂), a transformation that provides a valuable handle for further functionalization and the synthesis of more complex molecules vulcanchem.com. Furthermore, the nitro group can participate in redox reactions within biological systems, potentially leading to the release of reactive species nih.govresearchgate.net.

The incorporation of the nitrophenyl moiety into urea structures, therefore, represents a strategic modification to fine-tune electronic, chemical, and biological properties, making these compounds subjects of significant interest in chemical research and development.

Data Table: Influence of the Nitro Group on Urea Derivative Properties

| Property/Effect | Description | Relevant Citations |

| Electron-Withdrawing Nature | The nitro group (-NO₂) is a strong electron-withdrawing substituent, influencing the electronic distribution within the molecule. | scielo.brnih.gov |

| Acidity of N-H Bonds | Increases the acidity of the urea N-H protons due to electron withdrawal, enhancing hydrogen bond donor capabilities. | vulcanchem.comscielo.brfrontiersin.org |

| Hydrogen Bonding | Enhances the ability of the urea moiety to act as a hydrogen bond donor and can participate in interactions with other functional groups (e.g., carbonyl, nitro group). | vulcanchem.comfrontiersin.orgresearchgate.netacs.org |

| Polarity and Dipole Moment | Increases the overall polarity and dipole moment of the molecule, influencing solubility and interactions with biological targets. | scielo.brnih.gov |

| Biological Activity | Often associated with enhanced biological activities, including antimicrobial, antiviral, and anticancer effects, though it can also contribute to toxicity. | solubilityofthings.comontosight.aiscielo.brontosight.aiontosight.ainih.gov |

| Redox Properties | The nitro group can undergo reduction, acting as a redox switch and potentially forming reactive species or enabling further functionalization (e.g., to an amino group). | vulcanchem.comnih.govresearchgate.net |

| Positional Effect | The position of the nitro group on the phenyl ring can modulate biological activity (e.g., para-substitution showing higher activity in some cases). | nih.gov |

Compound List

this compound

Urea

N-phenyl-N'-(2-chloro-4-pyridyl)urea (Forchlorofenuron, CPPU)

N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (Thidiazuron, TDZ)

Sorafenib

Cabozatenib

Regorafenib

1,3-bis(4-nitrophenyl)urea (B30264)

1,1-Diethyl-3-(3-nitrophenyl)urea

1-(3-Nitrophenyl)-3-(3-pyridinylmethyl)urea

1-(4-Nitrophenyl)-3-(5-nitrothiazol-2-yl)urea

1-(5-chloropyridin-2-yl)-3-(3-nitrophenyl)urea (B5766122)

1-(4-nitrophenyl)-3-[2-(piperidin-1-yl)ethyl]urea

N-(4-NITROPHENYL)-N'-(2-PIPERIDINOETHYL)UREA

1-(4-hydroxy-6-methyl-2-pyrimidinyl)-3-(p-nitrophenyl)urea

1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea

1-(4-Cyanophenyl)-3-phenylurea

1,3-diethyl-1,3-bis(4-nitrophenyl)urea

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-nitrophenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c8-7(11)9-5-2-1-3-6(4-5)10(12)13/h1-4H,(H3,8,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIRARUHMZIJCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392140 | |

| Record name | (3-nitrophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13142-61-5 | |

| Record name | N-(3-Nitrophenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13142-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-nitrophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Nitrophenyl Urea and Its Derivatives

Conventional Synthetic Routes

These methods represent the foundational techniques for constructing the urea (B33335) functionality, often involving reactive intermediates or direct coupling reactions.

Nucleophilic addition reactions are a cornerstone of urea synthesis, typically involving the reaction of an electrophilic carbonyl source with a nucleophilic amine.

A widely utilized method for synthesizing N-substituted ureas involves the reaction between an isocyanate and an amine. For the synthesis of (3-Nitrophenyl)urea, this typically entails the reaction of 3-nitrophenyl isocyanate with ammonia (B1221849). This reaction is generally straightforward, proceeding via nucleophilic attack of the amine nitrogen onto the electrophilic carbon of the isocyanate group. Research has shown that this reaction can yield this compound in high yields, often under mild conditions Current time information in Bangalore, IN..

Phosgene (B1210022) (COCl₂) and its safer surrogates, such as diphosgene and triphosgene, are potent reagents for synthesizing ureas. These methods typically involve the conversion of an amine into an isocyanate intermediate, which then reacts with another amine. For instance, 3-nitroaniline (B104315) can be reacted with phosgene or its derivatives in the presence of a base to form 3-nitrophenyl isocyanate in situ. This intermediate then readily reacts with ammonia to yield this compound tandfonline.comacs.orgvulcanchem.comnih.govdergipark.org.trmdpi.comorgsyn.org. Alternatively, carbamoyl (B1232498) chlorides, also derived from phosgene, can be employed in similar synthetic sequences vulcanchem.com. These methods are efficient but require careful handling due to the toxicity of phosgene and its derivatives.

Another conventional approach involves the direct condensation of urea with substituted anilines. In this case, urea can be reacted with 3-nitroaniline to form this compound. This reaction often requires specific catalysts, such as Lewis acids or metal salts, and elevated temperatures to facilitate the condensation and elimination of ammonia vulcanchem.comsmolecule.com. While conceptually simple, achieving high yields and selectivity can depend heavily on the chosen catalyst and reaction conditions.

Nucleophilic Addition Reactions

Advanced Synthetic Approaches

Advanced synthetic methodologies aim to improve upon conventional routes by enhancing efficiency, reducing environmental impact, and employing milder reaction conditions.

The drive towards greener chemistry has spurred the development of more sustainable methods for urea synthesis. These approaches often focus on reducing waste, using less hazardous solvents, or employing energy-efficient techniques.

Solvent-Free and Microwave-Assisted Syntheses: Several studies have explored solvent-free conditions or microwave irradiation to accelerate urea formation. For example, the reaction between urea and substituted anilines has been achieved under solvent-free conditions using solid acid catalysts, leading to high yields and reduced reaction times beilstein-journals.orgajol.infobas.bg. Microwave irradiation has also been demonstrated to significantly shorten reaction times and improve yields in various urea synthesis pathways, including those involving isocyanates or palladium-catalyzed carbonylation acs.orgbeilstein-journals.orgresearchgate.netumanitoba.caresearchgate.net.

Greener Reagents and Catalysts: The use of safer phosgene substitutes, such as N,N′-carbonyldiimidazole (CDI), offers a less toxic alternative for generating isocyanate intermediates tandfonline.comnih.gov. Furthermore, catalytic systems employing transition metals or specific Lewis acids under milder conditions contribute to more environmentally benign processes smolecule.comresearchgate.netthieme-connect.comresearchgate.netacs.org. For instance, palladium-catalyzed oxidative carbonylation of amines using atmospheric carbon monoxide has been reported as a mild, selective, and environmentally friendly method researchgate.netacs.org. Another approach involves the use of water as a solvent, which is both environmentally friendly and cost-effective, for the nucleophilic addition of amines to potassium isocyanate rsc.org.

Compound List

Optimized Industrial Production Methods

Industrial-scale production of this compound primarily relies on two main synthetic strategies: the reaction of 3-nitroaniline with urea or urea precursors, and the synthesis and subsequent reaction of 3-nitrophenyl isocyanate. Optimization efforts focus on maximizing yield, purity, reducing reaction times, and improving process safety and cost-effectiveness.

One prominent industrial method involves the direct reaction of 3-nitroaniline with urea. This process typically requires elevated temperatures, often in the range of 150-180°C, and the presence of a catalyst. Zinc chloride (ZnCl₂) is frequently employed as a catalyst, promoting the condensation reaction with the evolution and removal of ammonia. High yields, often exceeding 80%, and good purity can be achieved with this method, especially after recrystallization from solvents like ethanol. Other Lewis acids, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), have also been investigated as catalysts, showing comparable or slightly lower yields than zinc chloride Current time information in Bangalore, IN.rsc.org. Solvents like N-methyl-2-pyrrolidone (NMP) or sulfolane (B150427) can be used to improve reaction homogeneity and yield in this process ineosopen.org.

An alternative industrial route involves the preparation of 3-nitrophenyl isocyanate from 3-nitroaniline. This isocyanate can be synthesized using phosgenation or, more recently, through phosgene-free methods. The isolated 3-nitrophenyl isocyanate is then reacted with ammonia or ammonium (B1175870) carbonate. This reaction is typically carried out at lower temperatures, such as 0-10°C, to control reactivity and minimize side products. This method generally provides high yields, often above 85%, and good purity google.comfishersci.fi. Optimization for this route includes careful control of the ammonia addition rate and temperature to prevent the formation of byproducts like biurets. Patents also describe continuous flow processes for producing this compound from 3-nitrophenyl isocyanate and ammonia, offering advantages in throughput and product consistency Current time information in Bangalore, IN..

Table 1: Comparative Overview of Industrial Production Methods for this compound

| Method Description | Starting Materials | Catalyst/Reagent | Typical Temperature (°C) | Typical Yield (%) | Key Optimization Focus |

| 1. Urea Condensation | 3-Nitroaniline, Urea | ZnCl₂, AlCl₃, FeCl₃ | 150-180 | 80-90 | Catalyst selection, temperature control, solvent use |

| 2. Isocyanate Route | 3-Nitroaniline → 3-Nitrophenyl Isocyanate, Ammonia | Phosgene (or alternative) | 0-10 (isocyanate reaction) | >85 | Isocyanate synthesis, ammonia addition rate, temperature |

Synthesis of Specific Isomers and Analogs

Beyond the synthesis of this compound itself, methods exist for preparing its positional isomers and various structural analogs, which are often crucial for structure-activity relationship studies in drug discovery and materials science.

Synthesis of Isomers: The synthesis of positional isomers, such as 2-nitrophenylurea and 4-nitrophenylurea, generally follows similar chemical pathways as the 3-isomer. These syntheses typically involve starting from the corresponding nitroanilines (2-nitroaniline or 4-nitroaniline) or their respective isocyanates. For instance, 4-nitrophenylurea can be prepared by reacting 4-nitrophenyl isocyanate with ammonia, or by reacting 4-nitroaniline (B120555) with urea under catalytic conditions similar to those used for the 3-isomer. Comparative studies indicate that yields for these isomers are often comparable, though steric factors may sometimes lead to slightly lower yields for the ortho-isomer (2-nitrophenylurea) rsc.orgmdpi.comdergipark.org.tr.

Synthesis of Analogs: Analogs of this compound, particularly N-substituted derivatives, are commonly synthesized by reacting 3-nitrophenyl isocyanate with various primary or secondary amines. This reaction allows for the introduction of alkyl or aryl substituents on the nitrogen atoms of the urea moiety, yielding N-alkyl-N'-(3-nitrophenyl)ureas or N,N-dialkyl-N'-(3-nitrophenyl)ureas. The reaction is typically performed in inert organic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature, and generally proceeds with high yields, often exceeding 90% google.comorganic-chemistry.orgresearchgate.net. For example, reacting 4-nitroaniline with 4-acetylphenyl isocyanate yields a specific N-aryl-N'-nitrophenylurea derivative dergipark.org.tr.

Chemical Reactivity and Transformation Studies of 3 Nitrophenyl Urea

Reaction Mechanisms

Role in Multicomponent Reactions (e.g., Biginelli Reaction)

Based on the conducted research, there is no specific information available detailing the role of (3-Nitrophenyl)urea as a reactant in multicomponent reactions, including the Biginelli reaction. The available scientific literature does not present data tables or detailed research findings that illustrate its application as a substrate in these synthetic methodologies.

Structural Characterization and Analysis

X-ray Crystallography Studies

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystal. Studies on compounds structurally similar to (3-Nitrophenyl)urea, such as its isomers and derivatives, reveal detailed information about their solid-state conformation, crystal packing, and the intermolecular forces that govern their assembly.

A closely related compound, 1,3-bis(m-nitrophenyl)urea (MNPU), has been shown to exist in two polymorphic forms, α and β, which exhibit different crystal structures and properties. rsc.org The β-form is a polar polymorph that crystallizes in a non-centrosymmetric space group, while the α-form is centrosymmetric. rsc.org This polymorphism highlights how subtle changes in crystal packing can significantly alter a compound's physical characteristics. rsc.org

The crystal system and space group are fundamental properties that describe the symmetry of a crystal lattice. For the two polymorphs of 1,3-bis(m-nitrophenyl)urea, these have been determined through single-crystal X-ray diffraction. The β-form crystallizes in the monoclinic system with the space group C2, which is non-centrosymmetric. rsc.org In contrast, the α-form crystallizes in the centrosymmetric space group P2₁/c. rsc.org Other related diarylurea compounds also frequently crystallize in monoclinic systems, with space groups such as P2₁/n being common. nih.govnih.gov Thiourea (B124793) derivatives containing the 3-nitrophenyl group have been found to crystallize in the orthorhombic system with the space group Pna2₁. researchgate.net

| Parameter | β-form (MNPU) | α-form (MNPU) |

|---|---|---|

| Crystal System | Monoclinic | Not specified, but centrosymmetric |

| Space Group | C2 | P2₁/c |

| a (Å) | 20.95(1) | Data not available |

| b (Å) | 4.712(3) | Data not available |

| c (Å) | 6.715(4) | Data not available |

| β (°) | 104.96(5) | Data not available |

| Z | 2 | Data not available |

Detailed analysis of bond parameters reveals key structural features. In nitrophenyl urea (B33335) derivatives, the bond lengths and angles generally conform to standard values, though minor variations can occur due to the electronic effects of the substituents and the constraints of crystal packing. nih.gov The central urea fragment tends to be planar. researchgate.net

A critical aspect of the molecular conformation is the relative orientation of the phenyl rings with respect to the urea plane, described by dihedral (torsion) angles. In many diaryl ureas, the phenyl rings are twisted out of the urea plane. acs.org For example, in 1-(3-chlorophenyl)-3-(4-nitrophenyl)urea, the molecule is nearly planar, with a small dihedral angle of 8.70 (7)° between the two phenyl rings. nih.gov The torsion angles C1–N1–C2–C7 and C1–N2–C8–C13 were found to be 178.39 (11)° and -165.69 (11)°, respectively, indicating a relatively flat conformation. nih.gov The two polymorphs of 1,3-bis(m-nitrophenyl)urea adopt significantly different molecular conformations, which is a primary reason for their distinct properties. rsc.org

| Atoms | Angle (°) |

|---|---|

| C1–N1–C2–C7 | 178.39 (11) |

| C1–N2–C8–C13 | -165.69 (11) |

The stability of the crystal lattice is derived from a network of non-covalent intermolecular interactions. In nitrophenyl ureas, hydrogen bonding and π–π stacking are the dominant forces that direct the assembly of molecules in the solid state.

Hydrogen bonds are the most significant interactions in the crystal packing of urea derivatives. nih.gov The N-H groups of the urea moiety are potent hydrogen bond donors, while the carbonyl oxygen is a strong acceptor. This typically leads to the formation of a robust, self-complementary N–H···O hydrogen bond network, often resulting in a characteristic one-dimensional "urea tape" or α-network motif. acs.orgresearchgate.net

In the analogous thiourea derivatives, such as N-(3-Nitrophenyl)-N′-pivaloylthiourea, the sulfur atom can also act as a hydrogen bond acceptor, leading to the formation of intermolecular N–H···S and C–H···S hydrogen bonds which help stabilize the crystal structure. researchgate.net

| Compound | D—H···A | D···A (Å) | D—H···A (°) | Reference |

|---|---|---|---|---|

| 1-(3-fluorophenyl)-3-(4-nitrophenyl)urea | N2—H2A···O1(carbonyl) | 2.890 (2) | 170 (2) | nih.gov |

| 1-(3-fluorophenyl)-3-(4-nitrophenyl)urea | N3—H3A···O2(nitro) | 3.157 (2) | 168 (2) | nih.gov |

| 1-(3-chlorophenyl)-3-(4-nitrophenyl)urea | N1—H1···O3(nitro) | 3.0649 (14) | 163.8 (14) | nih.gov |

| 1-(3-chlorophenyl)-3-(4-nitrophenyl)urea | N2—H2···O2(nitro) | 2.9448 (14) | 164.1 (14) | nih.gov |

In addition to hydrogen bonding, π–π stacking interactions between the aromatic nitrophenyl rings contribute significantly to the crystal packing. rsc.org These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings. The strength and geometry of these interactions are influenced by the presence and position of the electron-withdrawing nitro group. nih.gov The interplay between strong hydrogen bonds and weaker π–π stacking and C-H...O interactions dictates the final, most stable three-dimensional arrangement of the molecules in the crystal. acs.org

Intermolecular Interactions in Crystal Packing

Spectroscopic Characterization Methodologies

While X-ray crystallography describes the solid-state structure, spectroscopic methods are essential for characterizing compounds in various states and confirming their chemical identity. For this compound and its derivatives, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the molecular structure in solution. The chemical shifts of the protons and carbons in the aromatic rings provide information about the electronic environment and the substitution pattern. nih.govineosopen.org For instance, the signals for aromatic protons can confirm the meta substitution of the nitro group. The protons of the N-H groups in the urea linkage are also observable and their chemical shifts can be sensitive to solvent and concentration, reflecting intermolecular hydrogen bonding in solution. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the N-H stretching vibrations, the C=O (carbonyl) stretching of the urea group, and the symmetric and asymmetric stretching vibrations of the N-O bonds in the nitro group are key diagnostic peaks. rsc.org Changes in the position of these bands, particularly for the N-H and C=O stretches, can provide evidence of hydrogen bonding in the solid state. mdpi.com

Fourier-transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound provides critical information regarding the presence of its key functional groups. The spectrum is characterized by a series of distinct absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

The N-H stretching vibrations of the urea moiety typically appear as a broad band in the region of 3200-3600 cm⁻¹. The carbonyl group (C=O) of the urea component is identified by a strong absorption band around 1700 cm⁻¹. Further N-H bending vibrations can be observed in the 1600-1650 cm⁻¹ range.

The nitro group (NO₂) introduces strong and characteristic absorption bands. The asymmetric stretching vibration of the N-O bond is typically observed in the 1500-1560 cm⁻¹ region, while the symmetric stretching vibration appears between 1300-1370 cm⁻¹. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. C-N stretching vibrations are also expected to appear in the fingerprint region, typically around 1450 cm⁻¹.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3600 | N-H Stretch | Urea (-NH-CO-NH₂) |

| ~3100 | C-H Stretch | Aromatic Ring |

| ~1700 | C=O Stretch | Urea (Carbonyl) |

| 1600-1650 | N-H Bend | Urea (-NH₂) |

| 1500-1560 | Asymmetric NO₂ Stretch | Nitro Group (-NO₂) |

| 1400-1600 | C=C Stretch | Aromatic Ring |

| ~1450 | C-N Stretch | Urea/Aromatic |

| 1300-1370 | Symmetric NO₂ Stretch | Nitro Group (-NO₂) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of this compound, allowing for the assignment of each proton and carbon atom to its specific location within the molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the urea group. The protons on the 3-nitrophenyl ring exhibit characteristic splitting patterns and chemical shifts due to their electronic environment. Based on data from closely related structures, the proton at the C2 position (adjacent to the nitro group and the urea linkage) is expected to be the most deshielded, appearing as a triplet around δ 8.55 ppm. The other aromatic protons are anticipated to appear as multiplets and a triplet in the range of δ 7.5-7.9 ppm. The amine (NH) protons of the urea group would typically appear as broad singlets, with their chemical shifts being solvent-dependent.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the urea group is characteristically found downfield, typically in the range of δ 150-160 ppm. The aromatic carbons will show a range of chemical shifts. The carbon atom attached to the nitro group (C3) is expected to be significantly deshielded. The other aromatic carbons will resonate at chemical shifts influenced by the electron-withdrawing effects of the nitro group and the urea substituent.

Table 2: Predicted ¹H-NMR Chemical Shifts for the Aromatic Protons of this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H2 (ortho to -NO₂ and -NH) | ~8.55 | t |

| H4 (ortho to -NH, meta to -NO₂) | ~7.83 | m |

| H6 (ortho to -NO₂) | ~7.70 | m |

| H5 (meta to both groups) | ~7.57 | t |

Table 3: Predicted ¹³C-NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Urea) | 150 - 160 |

| C-NO₂ | >148 |

| C-NH | ~140 |

| Aromatic CH | 110 - 135 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is dictated by the electronic transitions within the molecule, particularly those involving the aromatic ring and its substituents. The presence of the nitro group, a strong chromophore, in conjugation with the phenylurea system, is expected to result in significant absorption in the ultraviolet region. For the related compound 3-nitrophenol, an absorption maximum (λmax) is observed around 340 nm. It is anticipated that this compound will exhibit a similar λmax, indicative of π → π* transitions within the conjugated system. The exact position of the absorption maximum can be influenced by the solvent used for the analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The molecular formula of this compound is C₇H₇N₃O₃, corresponding to a molecular weight of 181.15 g/mol . In the mass spectrum, the molecular ion peak (M⁺) is expected to be observed at an m/z (mass-to-charge ratio) of 181.

The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for phenylureas involve cleavage of the urea group. For nitroaromatic compounds, characteristic losses of NO (30 u) and NO₂ (46 u) are often observed.

Table 4: Expected Key Ions in the Mass Spectrum of this compound

| m/z | Ion |

| 181 | [M]⁺ (Molecular Ion) |

| 135 | [M - NO₂]⁺ |

| 122 | [M - HNCO]⁺• (from cleavage of urea) |

| 92 | [C₆H₄NH]⁺ |

Computational and Theoretical Studies of 3 Nitrophenyl Urea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that allows for the calculation of the electronic structure of many-electron systems. It is particularly effective for predicting molecular geometries, energies, and spectroscopic properties.

Conformational Analysis and Stability

Conformational analysis using DFT helps identify the most stable spatial arrangements of atoms within the (3-Nitrophenyl)urea molecule. Studies on related urea (B33335) derivatives and systems incorporating the this compound moiety suggest that the relative stability of different conformers is influenced by factors such as intramolecular hydrogen bonding and steric interactions researchgate.net. DFT calculations can quantify the energy differences between various conformers, providing insight into the preferred orientation of the phenyl ring relative to the urea group and the orientation of the nitro substituent. While specific energy differences for isolated this compound were not found in the provided search results, such analyses are standard for understanding molecular flexibility and stability in related systems acs.orgresearchgate.net.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) play a significant role in a molecule's reactivity and electronic properties, such as its ability to undergo charge transfer or participate in excited-state processes. DFT calculations are instrumental in determining the energy levels and spatial distribution of these frontier orbitals. For urea derivatives, including those with nitroaryl substituents, the HOMO-LUMO energy gap is a key descriptor. Studies on related nitroaromatic compounds and receptor systems incorporating urea functionalities have utilized DFT to calculate these gaps, often correlating them with electronic transitions and charge transfer characteristics researchgate.netresearchgate.net. While specific HOMO-LUMO energy values for this compound were not detailed in the provided search results, this analysis is a common practice in theoretical studies of such compounds.

Potential Energy Surface (PES) Scanning

Potential Energy Surface (PES) scanning involves systematically altering molecular coordinates and calculating the corresponding energy. This method is used to map out reaction pathways or conformational interconversions. For flexible molecules, DFT-based PES scans can identify transition states and energy barriers for rotation around single bonds, such as those within the urea linkage or connecting the phenyl ring to the urea group. While direct PES scanning data for this compound was not explicitly detailed, similar computational approaches have been applied to study conformational changes in organic molecules, including urea derivatives, by exploring the energy landscape as a function of specific dihedral angles researchgate.net.

Vibrational Mode Assignment and Potential Energy Distribution

DFT calculations are also employed to predict vibrational frequencies and assign them to specific molecular modes, such as stretching, bending, and torsions. This computational approach complements experimental techniques like Infrared (IR) and Raman spectroscopy. Studies on urea derivatives have shown that calculated IR spectra can accurately reproduce experimental observations, with analyses often including Potential Energy Distribution (PED) to quantify the contribution of each internal coordinate to a specific vibrational mode researchgate.net. For this compound, such calculations would provide assignments for characteristic vibrations, including those of the C=O, N-H, and C-N bonds, as well as the nitro group, aiding in the interpretation of experimental spectroscopic data.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis maps the distribution of electron density around a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-deficient (electrophilic). This provides insights into potential sites for intermolecular interactions, such as hydrogen bonding or electrostatic attraction. DFT calculations are used to generate MEP maps, which visually represent the electrostatic potential on the molecule's surface. For this compound, MEP analysis would likely reveal electron-rich areas around the oxygen atoms of the nitro group and the carbonyl group, and electron-deficient regions around the hydrogen atoms of the N-H bonds, indicating their roles as hydrogen bond donors researchgate.net.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the electron density distribution to define atoms and bonds within a molecule. It identifies critical points (e.g., bond critical points, BCPs) and bond paths, which characterize the nature and strength of chemical bonds and intermolecular interactions. QTAIM analysis has been applied to various urea-based systems to understand hydrogen bonding interactions and the electronic structure of functional groups researchgate.netsemanticscholar.orgresearchgate.net. For this compound, QTAIM analysis could characterize the hydrogen bonds formed by the N-H groups and the nature of the bonds within the urea linkage and the nitro group, providing a detailed topological description of its electronic structure.

Compound List:

| Compound Name |

|---|

Biological Activity Research and Mechanisms of Action

Other Potential Biological Activities

Antioxidant Activity

Studies on related compounds suggest potential antioxidant properties. For instance, 1,3-Bis(4-nitrophenyl)urea (B30264) has been indicated to act as a free radical scavenger, which could be relevant in mitigating oxidative stress-related conditions vulcanchem.com. However, detailed quantitative data specifically for (3-Nitrophenyl)urea regarding its antioxidant capacity through various assays like DPPH, ABTS, or CUPRAC was not explicitly detailed in the provided search results.

Cytokinin Activity

The broader class of N,N'-diarylurea derivatives has been recognized for possessing cytokinin activity nih.gov. Cytokinins are plant hormones crucial for cell division and growth. While this suggests a potential avenue for investigation, specific studies confirming direct cytokinin activity for this compound itself were not found within the provided literature snippets.

Neurotransmitter Modulation

While some compounds containing nitrophenyl groups or urea (B33335) functionalities have been explored for their interactions with biological targets involved in neurotransmission, such as receptor antagonists acs.orgunisi.itnih.gov, direct evidence or detailed mechanisms for this compound modulating neurotransmitter systems were not found in the provided literature.

Drug Design and Development Implications

The urea functionality is a valuable scaffold in medicinal chemistry, offering versatile interactions with biological targets, making urea derivatives attractive candidates for drug discovery.

Investigation as Lead Compounds

Urea-containing compounds are increasingly utilized in medicinal chemistry and drug design to establish key drug-target interactions and refine drug-like properties nih.govresearchgate.net. Derivatives of nitrophenylurea have shown promise as potential therapeutic agents. For instance, N-(3-nitrophenyl)-N′-(1-phenylethyl)urea has exhibited anticancer activity against human cancer cell lines, suggesting its potential for further study as an anticancer agent researchgate.net. Similarly, 1-(3'-Pyridylmethyl)-3-(4'-nitrophenyl)urea has been noted for its tumor-fighting properties, potentially serving as a therapeutic agent for various cancers biosynth.com. Furthermore, pyrazole-urea structures incorporating a 3-nitrophenyl moiety have been investigated as lead compounds for developing kinase inhibitors columbia.edu.

Data Table 1: Anticancer Activity of Nitrophenylurea Derivatives

| Compound Name | Target Cell Lines | Activity Metric | Value | Reference |

| N-(3-nitrophenyl)-N′-(1-phenylethyl)urea | PC-3 | IC50 | 20.13 ± 0.91 μM | researchgate.net |

| N-(3-nitrophenyl)-N′-(1-phenylethyl)urea | NCI-H460 | GI50 | 22 ± 2.6 μM | researchgate.net |

| 1-(3'-Pyridylmethyl)-3-(4'-nitrophenyl)urea | Cancer cells | Tumor-fighting | Not specified | biosynth.com |

Role of Urea Functionality in Drug-Receptor Interactions

Structural modifications to the urea functionality can significantly influence binding affinity and biological potency. For example, in studies of pyrazole-urea inhibitors targeting p38 MAP kinase, alterations such as replacing the N-H groups with methylene (B1212753) (-CH2-) or introducing N-methyl groups, as well as converting the urea to a thiourea (B124793), resulted in a substantial loss of binding potency compared to the parent compound columbia.edu. This highlights the critical role of the intact urea linkage in mediating specific drug-target interactions.

Supramolecular Chemistry and Host Guest Interactions

Anion Recognition and Binding Studies

(3-Nitrophenyl)urea and its derivatives have demonstrated notable abilities in recognizing and binding various anions through non-covalent interactions. These studies often involve the use of spectroscopic techniques, crystallographic analysis, and computational methods to elucidate binding affinities and mechanisms.

Studies have indicated that urea-based receptors, including those incorporating the 3-nitrophenyl moiety, exhibit significant affinity for halide anions such as chloride (Cl⁻), bromide (Br⁻), and iodide (I⁻). For instance, in the context of metal complexes, an affinity sequence was reported where chloride (Cl⁻) showed a high binding constant (log K₁₁ > 7), while bromide (Br⁻) and nitrate (B79036) (NO₃⁻) exhibited lower affinities (log K₁₁ < 2) acs.org. Similarly, other research highlights that compounds like 1,3-Bisthis compound can form stable complexes with halides smolecule.com. In specific solvent systems like DMSO-d₆, selective binding of chloride over other anions was observed, with binding constants of Kₐ > 10⁴ M⁻¹ soton.ac.uk.

This compound derivatives have also shown selectivity towards oxoanions, including sulfate (B86663) (SO₄²⁻) and dihydrogen phosphate (B84403) (H₂PO₄⁻). Research indicates that sulfate can be selectively bound, often with high affinity, through multiple hydrogen-bonding interactions soton.ac.uk. In some metal-complexed systems, sulfate and dihydrogen phosphate are recognized with moderate affinities, with sulfate often eliciting a stronger response, such as enhanced fluorescence acs.orggrafiati.com. Studies have also noted significant interactions with hydrogen pyrophosphate researchgate.net. The binding of these oxoanions is typically facilitated by the cooperative effect of hydrogen bonding and, in some cases, coordination to a metal center acs.org.

The primary mechanism by which this compound and its derivatives bind anions is through hydrogen bonding acs.orgsmolecule.comresearchgate.netresearchgate.netscribd.comwiley-vch.demdpi.comsemanticscholar.orgacs.orgacs.orgnih.gov. The two N-H protons of the urea (B33335) group act as hydrogen bond donors, forming strong interactions with the electron-rich sites of anions. The electron-withdrawing nitro group on the phenyl ring enhances the acidity of these N-H protons, thereby increasing the strength of the hydrogen bonds researchgate.netresearchgate.net. In many instances, the binding involves multiple hydrogen bonds, creating a pre-organized binding pocket that complements the geometry of the target anion researchgate.netscribd.com. In more complex systems, such as metallo-receptors, anion binding can involve a cooperative effect, combining hydrogen bonding with coordination to the metal ion acs.org. The N-coordination of the urea unit to a metal ion can also increase the acidity of its N-H groups, facilitating stronger interactions with anions acs.orgresearchgate.net.

The anion-binding properties of this compound derivatives have been leveraged for the development of chemosensors. Changes in spectroscopic properties, such as fluorescence or UV-Vis absorption, upon anion binding allow for the detection and quantification of specific anions grafiati.comresearchgate.netresearchgate.netacs.orgnih.gov. For example, certain derivatives exhibit enhanced fluorescence responses upon binding to sulfate grafiati.com. Colorimetric sensing has also been achieved, where the complexation with specific anions, such as fluoride, leads to observable color changes researchgate.netresearchgate.net. In some cases, the deprotonation of the urea N-H groups by basic anions can lead to conformational changes that are responsible for the color development researchgate.net.

Self-Assembling Supramolecular Structures

This compound moieties are integral to the design of molecules that self-assemble into ordered supramolecular structures, including gels and polymers. These self-assembly processes are driven by the same non-covalent interactions, primarily hydrogen bonding, that govern anion recognition researchgate.netwiley-vch.deacs.orgacs.orgnih.govresearchgate.net.

In acidic environments, certain this compound derivatives, such as 1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, can form hydrogels. The morphology and rheological properties of these gels are tunable based on the identity of the anion present grafiati.comacs.org. The strong hydrogen-bonding capabilities of the urea groups, further enhanced by the nitrophenyl substituent, promote the formation of extended fibrous networks that entrap solvent molecules, leading to gelation researchgate.net.

Furthermore, nitroaryl-urea units have been incorporated into polymer backbones to create supramolecular elastomers. These materials utilize the bis-aromatic urea hydrogen-bonding motifs to promote self-assembly, leading to properties such as thermal repairability and self-healing acs.orgnih.govreading.ac.uk. The ability of these molecules to form ordered structures through directed hydrogen bonding makes them versatile components for advanced materials.

Compound List:

this compound

1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea

1,3-Bisthis compound

1-(4-aminophenyl)-3-(3-nitrophenyl)urea

1-(3,5-bis(hydroxymethyl)phenyl)-3-(3-nitrophenyl)urea

1-(2-((bis(pyridin-2-ylmethyl)amino)methyl)phenyl)-3-(3-nitrophenyl)urea (H₂L)

Catalysis and Organic Transformations

Organocatalysis with Urea (B33335) Derivatives

Urea derivatives have emerged as a powerful class of organocatalysts, operating through non-covalent interactions, particularly hydrogen bonding. nih.govresearchgate.net Their ability to act as hydrogen-bond donors allows them to activate substrates, stabilize transition states, and control stereochemistry in a variety of organic transformations.

Hydrogen Bond Donor Catalysis

The catalytic activity of (3-Nitrophenyl)urea is rooted in its function as a dual hydrogen-bond donor. The two N-H protons of the urea moiety can form specific, directional hydrogen bonds with electron-rich atoms (such as oxygen or nitrogen) in a substrate molecule. nih.gov This interaction polarizes the substrate, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack.

The efficacy of a urea catalyst is significantly influenced by the electronic properties of its substituents. The presence of the strongly electron-withdrawing nitro group on the phenyl ring of this compound enhances the acidity of the N-H protons. nih.govresearchgate.net This increased acidity strengthens the hydrogen bonds formed with the substrate, leading to more effective catalysis compared to ureas with electron-donating or neutral substituents. Research has shown that diaryl ureas with nitro-substituents, such as 1,3-Bis(m-nitrophenyl)urea, are exceptionally effective at complexing with proton acceptors, underscoring their potent hydrogen-bonding capability. acs.org This principle is central to their application in a range of reactions, including Michael additions, Diels-Alder reactions, and Friedel-Crafts alkylations. mdpi.comu-tokyo.ac.jp

Switchable Catalysts

Switchable catalysis involves the modulation of a catalyst's activity through an external stimulus, such as light, pH, or temperature, allowing for temporal control over a chemical reaction. While this compound itself is not a switchable catalyst, the urea functional group is a key component in the design of such systems. For example, urea derivatives can be incorporated into larger molecular architectures containing photoresponsive units like azobenzenes or pH-sensitive heterocyclic groups. nih.govmdpi.com

In these systems, the external stimulus induces a conformational change in the molecule, which can either expose or conceal the catalytically active urea group. nih.gov The strong hydrogen-bonding and self-assembly properties of the urea moiety can be exploited to control catalyst aggregation. In an "off" state, strong intermolecular hydrogen bonds between urea units can lead to the formation of inactive aggregates. An external trigger can disrupt this self-association, releasing monomeric and catalytically active species into the reaction medium in the "on" state. mdpi.comresearchgate.net The well-defined hydrogen-bonding strength of this compound makes it a candidate for integration into such advanced, stimuli-responsive catalytic systems.

Cooperative Catalysis with Brønsted Acids

The catalytic performance of urea derivatives can be significantly enhanced through cooperative catalysis with Brønsted acids. mdpi.comresearchgate.net A major limitation of urea-based catalysis is the tendency of the catalysts to self-associate into inactive supramolecular aggregates via intermolecular hydrogen bonding. mdpi.com The addition of a Brønsted acid can disrupt these aggregates, increasing the concentration of the catalytically active monomeric urea species in solution. mdpi.comresearchgate.net

Furthermore, the Brønsted acid can co-activate the urea catalyst by forming a hydrogen bond with the urea's carbonyl oxygen. This interaction increases the acidity of the urea's N-H protons, creating a more rigid and highly active catalytic complex. mdpi.com This synergistic relationship has been demonstrated in reactions like the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes, where the combination of a chiral urea and a Brønsted acid leads to superior yields and enantioselectivities compared to when either catalyst is used alone. mdpi.comresearchgate.net

| Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Chiral Urea Derivative | Moderate | Low to Moderate |

| Chiral Urea Derivative + Brønsted Acid (e.g., Mandelic Acid) | High | Significantly Improved |

Reagent in Organic Synthesis

Beyond its catalytic applications, this compound also serves as a valuable reagent in organic synthesis. It can act as a building block, particularly in the construction of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and materials science. google.comnih.govresearchgate.net

The urea functionality can be incorporated into various ring systems through cyclization and condensation reactions. For instance, ureas can react with dicarbonyl compounds or their equivalents to form pyrimidines, imidazoles, or other related heterocycles. The nitrophenyl group can influence the reactivity of the urea and can be retained in the final product for further functionalization or be modified at a later stage of the synthesis. For example, the nitro group can be reduced to an amine, providing a handle for subsequent chemical transformations. The synthesis of various N-substituted ureas is a well-established field, often involving the reaction of amines with isocyanates or other carbamoylating agents. thieme-connect.comrsc.org

Material Science Applications

Components in Advanced Materials

While specific research findings and data tables detailing the use of (3-Nitrophenyl)urea as a direct component in advanced materials are limited in the provided sources, the inherent chemical properties of the molecule suggest potential roles.

The urea (B33335) functional group is known for its strong hydrogen-bonding capabilities, which can drive molecular self-assembly and influence the structural integrity and properties of polymers and other advanced materials. The presence of the nitro group on the phenyl ring introduces an electron-withdrawing character, which can modulate the electronic and optical properties of materials. Related compounds featuring nitroaryl urea moieties have been investigated in the context of supramolecular polymers, where they contribute to self-assembly through hydrogen bonding and π-π stacking interactions reading.ac.uk. These interactions are fundamental to the design of functional materials with tunable characteristics. The general exploration of urea derivatives in polymer chemistry and the development of novel materials further supports the potential, though specific applications for This compound remain to be extensively documented in the accessible literature.

Data Table: Specific research findings and data tables detailing the use of this compound as a component in advanced materials are not available within the scope of the provided sources.

Compound List

This compound

1,3-Bisthis compound

1,3-Bis(4-nitrophenyl)urea (B30264)

1,1-Diethyl-3-(3-nitrophenyl)urea

1-(2,6-Dimethylphenyl)-3-(3-nitrophenyl)urea

1,4-Phenylenediurea (BDU)

1,1′-(3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diyl)diurea (DMBDU)

1-(4-aminophenyl)-3-(3'-nitrophenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.